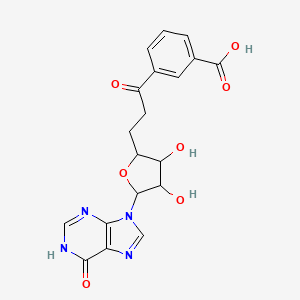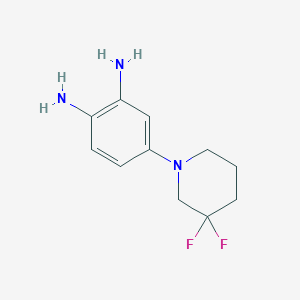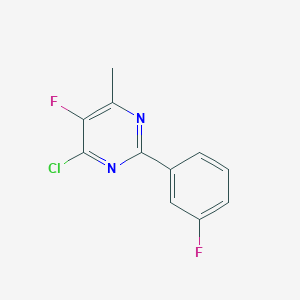
Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The fluorobenzamido group can be introduced via an amide coupling reaction using 2-fluorobenzoic acid and an appropriate amine.
- The dipropylcarbamoyl group can be added through a carbamoylation reaction using dipropylamine and a suitable carbamoylating agent.
- The methyl ester group is typically introduced through esterification using methanol and a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions
-
Thiophene Core Synthesis:
- The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Applications De Recherche Scientifique
Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzamido group can enhance binding affinity to specific targets, while the thiophene ring can facilitate interactions with hydrophobic regions of proteins.
Comparaison Avec Des Composés Similaires
- Methyl 5-(dipropylcarbamoyl)-2-(2-chlorobenzamido)-4-methylthiophene-3-carboxylate
- Methyl 5-(dipropylcarbamoyl)-2-(2-bromobenzamido)-4-methylthiophene-3-carboxylate
- Methyl 5-(dipropylcarbamoyl)-2-(2-iodobenzamido)-4-methylthiophene-3-carboxylate
Comparison:
- Uniqueness: The presence of the fluorobenzamido group in Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate distinguishes it from its analogs with different halogen substitutions. Fluorine atoms can significantly influence the compound’s electronic properties and biological activity.
- Chemical Properties: Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity compared to its chloro, bromo, and iodo analogs.
- Biological Activity: The fluorinated compound may exhibit different biological activities due to the unique interactions of fluorine with biological targets.
Propriétés
Formule moléculaire |
C21H25FN2O4S |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
methyl 5-(dipropylcarbamoyl)-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H25FN2O4S/c1-5-11-24(12-6-2)20(26)17-13(3)16(21(27)28-4)19(29-17)23-18(25)14-9-7-8-10-15(14)22/h7-10H,5-6,11-12H2,1-4H3,(H,23,25) |
Clé InChI |
NKCZNWFEMJURLT-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2F)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one](/img/structure/B12077560.png)

![Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)](/img/structure/B12077569.png)











